molecular formula C19H12BrCl2N5OS B11702381 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702381
M. Wt: 509.2 g/mol
InChI Key: KQYPIWWBBCTTHC-UHFFFAOYSA-N
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Description

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of thiazole, pyrazolone, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The pyrazolone ring is then synthesized and coupled with the thiazole derivative. Finally, the hydrazone linkage is formed by reacting the intermediate with 2,5-dichlorophenylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The bromophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities

Medicine

In medicine, the compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12BrCl2N5OS

Molecular Weight

509.2 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H12BrCl2N5OS/c1-10-17(25-24-15-8-13(21)6-7-14(15)22)18(28)27(26-10)19-23-16(9-29-19)11-2-4-12(20)5-3-11/h2-9,26H,1H3

InChI Key

KQYPIWWBBCTTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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